Abacavir Sulfate

Description

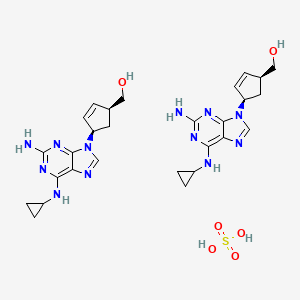

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHSRBZIJNQHKT-FFKFEZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N12O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 77,000 mg/l @ 25 °C | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/ | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white solid | |

CAS No. |

188062-50-2, 2736655-48-2 | |

| Record name | Abacavir sulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188062502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abacavir sulfate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2736655482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol hemisulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABACAVIR SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J220T4J9Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ABACAVIR SULFATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PPL256S5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Intracellular Phosphorylation of Abacavir to Carbovir Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection. As a prodrug, abacavir requires intracellular activation through a series of phosphorylation steps to yield its pharmacologically active metabolite, carbovir triphosphate (CBV-TP).[1][2][3] This guide provides a comprehensive technical overview of this critical activation pathway, detailing the enzymes involved, their kinetics, and the experimental protocols used to elucidate this process. Understanding the nuances of abacavir's intracellular metabolism is paramount for optimizing its therapeutic efficacy and for the development of novel antiviral agents.

The Metabolic Pathway: From Abacavir to Carbovir Triphosphate

The intracellular conversion of abacavir to carbovir triphosphate is a multi-step enzymatic process that occurs within the cytoplasm of host cells. The pathway can be summarized as follows:

-

Initial Phosphorylation: Abacavir is first phosphorylated to abacavir monophosphate (ABC-MP) by adenosine phosphotransferase .[1][2][3]

-

Deamination: Subsequently, ABC-MP is converted to carbovir monophosphate (CBV-MP) by a cytosolic deaminase .[1][2][3]

-

Second Phosphorylation: CBV-MP is then phosphorylated to carbovir diphosphate (CBV-DP) by guanylate kinase (GMPK) .

-

Final Phosphorylation: The final and rate-limiting step is the phosphorylation of CBV-DP to the active carbovir triphosphate (CBV-TP), a reaction catalyzed by various cellular kinases, including nucleoside diphosphate kinase (NDPK) .

The active metabolite, CBV-TP, acts as a competitive inhibitor of HIV-1 reverse transcriptase and as a chain terminator upon incorporation into the viral DNA, thus halting viral replication.

Signaling Pathway Diagram

Quantitative Data: Enzyme Kinetics

The efficiency of each step in the phosphorylation pathway is determined by the kinetic parameters of the involved enzymes. While comprehensive kinetic data for all enzymes with their specific abacavir-related substrates are not fully available in the literature, the following table summarizes the known values.

| Enzyme | Substrate | Km (μM) | Vmax | Source |

| Guanylate Kinase (GMPK) | Carbovir Monophosphate (CBV-MP) | ~332 (theoretical) | Not Reported | N/A |

| Guanylate Kinase (GMPK) | Carbovir Diphosphate (CBV-DP) | 45 ± 15 | Not Reported | N/A |

Note: Further research is required to fully characterize the kinetic profiles of adenosine phosphotransferase and cytosolic deaminase in the context of abacavir metabolism.

Experimental Protocols

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters (Km and Vmax) of the enzymes involved in abacavir phosphorylation.

a. Guanylate Kinase (GMPK) Activity Assay

This protocol is adapted from a standard coupled-enzyme assay for GMPK.

-

Reagents:

-

Recombinant human guanylate kinase

-

Carbovir monophosphate (CBV-MP) or Carbovir diphosphate (CBV-DP)

-

ATP

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Assay Buffer (e.g., 100 mM Tris-HCl, 100 mM KCl, 10 mM MgCl₂, pH 7.5)

-

-

Procedure:

-

Prepare a reaction mixture containing all reagents except the substrate (CBV-MP or CBV-DP).

-

Incubate the mixture at 37°C for 5 minutes to allow temperature equilibration.

-

Initiate the reaction by adding a range of concentrations of the substrate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocities from the linear phase of the absorbance curve.

-

Determine Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

b. Nucleoside Diphosphate Kinase (NDPK) Activity Assay

This is a coupled-enzyme assay to measure the formation of ATP.

-

Reagents:

-

Recombinant human nucleoside diphosphate kinase

-

Carbovir diphosphate (CBV-DP)

-

A nucleoside diphosphate (e.g., GDP)

-

Glucose

-

NADP⁺

-

Hexokinase

-

Glucose-6-phosphate dehydrogenase

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6)

-

-

Procedure:

-

Prepare a reaction mixture containing all reagents except CBV-DP.

-

Incubate at 37°C for 5 minutes.

-

Start the reaction by adding varying concentrations of CBV-DP.

-

Monitor the increase in absorbance at 340 nm due to the reduction of NADP⁺.

-

Calculate initial velocities and determine kinetic parameters as described for the GMPK assay.

-

Analysis of Intracellular Metabolites by LC-MS/MS

Objective: To quantify the intracellular concentrations of abacavir and its phosphorylated metabolites in cell culture models.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., CEM, MT-4, or peripheral blood mononuclear cells - PBMCs) to the desired density.

-

Incubate the cells with a known concentration of abacavir for various time points.

-

-

Cell Lysis and Extraction:

-

Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a cold extraction solution (e.g., 70% methanol).

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the intracellular metabolites.

-

-

LC-MS/MS Analysis:

-

Separate the metabolites using a suitable HPLC column (e.g., a C18 reversed-phase column).

-

Use a mobile phase gradient optimized for the separation of polar analytes.

-

Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Use stable isotope-labeled internal standards for accurate quantification.

-

Workflow for Intracellular Metabolite Analysis

Conclusion

The intracellular phosphorylation of abacavir to its active triphosphate form is a complex and vital process for its antiretroviral activity. This guide has provided a detailed overview of the enzymatic pathway, available kinetic data, and the experimental methodologies used to study this conversion. Further research to fully elucidate the kinetics of all enzymes in the pathway will provide a more complete understanding and may aid in the development of more effective and safer antiretroviral therapies. The provided protocols and diagrams serve as a valuable resource for researchers dedicated to advancing the field of HIV treatment.

References

Structural Activity Relationship of Abacavir and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination antiretroviral therapy for the treatment of HIV-1 infection.[1][2][3] As a carbocyclic analog of deoxyguanosine, its unique structure has been the subject of extensive research to understand the relationship between its chemical features and biological activity. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of abacavir and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and metabolic pathways.

Mechanism of Action

Abacavir is a prodrug that requires intracellular phosphorylation to its active metabolite, carbovir triphosphate (CBV-TP).[2][3][4] This process is carried out by host cellular enzymes. CBV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase (RT).[4] Once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP leads to chain termination, thus halting viral DNA synthesis.[4]

Metabolic Activation and Inactivation Pathway of Abacavir

The intracellular transformation of abacavir to its active form and its subsequent inactivation is a multi-step enzymatic process.

Structural Activity Relationship (SAR) of Abacavir and Its Analogs

The antiviral activity and toxicity profile of abacavir are highly dependent on its chemical structure. Modifications to the purine base, the carbocyclic sugar moiety, and the cyclopropylamino group have been explored to elucidate key SAR principles.

The Purine Base

The 2-amino group on the purine ring is crucial for its antiviral activity. Analogs with modifications at this position generally show reduced potency. The N6-cyclopropylamino group is a key feature of abacavir, contributing significantly to its binding affinity with HIV-1 reverse transcriptase. Studies involving the modification of this group have shown that small, lipophilic substituents can be tolerated, but larger or more polar groups tend to decrease activity.

The Carbocyclic Ring

The unsaturated cyclopentene ring of abacavir mimics the deoxyribose sugar of natural nucleosides. The stereochemistry of the ring is critical for activity, with the (1S, 4R) enantiomer being the active form. Modifications to the carbocyclic ring, such as saturation or the introduction of different substituents, often lead to a loss of antiviral potency.

The 5'-Hydroxymethyl Group

The 5'-hydroxymethyl group is essential for the initial phosphorylation step by cellular kinases. Analogs lacking this group are inactive. Esterification of this hydroxyl group has been explored as a prodrug strategy to improve pharmacokinetic properties.

Quantitative Data on Abacavir and Analogs

The following tables summarize the in vitro anti-HIV activity and cytotoxicity of abacavir and selected analogs.

| Compound | Modification | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Abacavir | - | MT-4 | 4.0[5] | 140 (CD4+ CEM)[5] | 35 |

| Clinical Isolates | 0.26[5][6] | - | - | ||

| ABC-1 | Phosphorylated analog | DF-1 | - | 369.4[7] | - |

| ABC-4 | Phosphorylated analog | DF-1 | - | 1169[7] | - |

| ABC-12 | Phosphorylated analog | DF-1 | - | 968.9[7] | - |

IC50: 50% inhibitory concentration against HIV-1 replication. CC50: 50% cytotoxic concentration.

Experimental Protocols

Anti-HIV Activity Assay in MT-4 Cells (MTT Assay)

This protocol describes a common method for evaluating the in vitro anti-HIV activity of compounds using the MT-4 human T-cell line and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to assess cell viability.

Materials:

-

MT-4 cells

-

HIV-1 (e.g., IIIB strain)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Add 100 µL of the compound dilutions to the appropriate wells. Include wells for virus control (cells + virus, no compound) and cell control (cells only, no virus or compound).

-

Infect the cells with a predetermined amount of HIV-1 stock solution (e.g., multiplicity of infection of 0.01).

-

Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 and CC50 values.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to directly inhibit the enzymatic activity of HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A) template and oligo(dT) primer

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a non-radioactive labeled dNTP)

-

Reaction buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)

-

Test compounds

-

Trichloroacetic acid (TCA) for precipitation (for radioactive assays)

-

Glass fiber filters

-

Scintillation counter or appropriate detection system for non-radioactive labels

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, poly(A) template, oligo(dT) primer, and dNTPs.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding ice-cold TCA).

-

Precipitate the newly synthesized DNA and collect it on glass fiber filters.

-

Wash the filters to remove unincorporated labeled dNTPs.

-

Quantify the amount of incorporated labeled dNTP by scintillation counting or other detection methods.

-

Calculate the percentage of RT inhibition and determine the IC50 value.

Logical Relationship Diagram for Abacavir SAR

The following diagram illustrates the key structural features of abacavir and their impact on its biological activity.

Conclusion

The structural activity relationship of abacavir is well-defined, with key contributions from the purine base, the carbocyclic ring, and the N6-cyclopropylamino group to its potent anti-HIV activity. The mandatory intracellular phosphorylation to carbovir triphosphate is a critical step in its mechanism of action. While modifications to the abacavir scaffold have been extensively explored, the parent compound remains a cornerstone of antiretroviral therapy. Future research may focus on developing analogs with improved safety profiles, particularly concerning the HLA-B*57:01-associated hypersensitivity, and overcoming drug resistance. The data and protocols presented in this guide provide a valuable resource for researchers in the field of anti-HIV drug discovery and development.

References

- 1. Synthetic Methodologies towards Abacavir (ABC): An Anti-HIV Drug | Bentham Science [eurekaselect.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Abacavir - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

early in vitro studies of abacavir sulfate antiviral activity

An In-Depth Technical Guide to the Early In Vitro Antiviral Activity of Abacavir Sulfate

Introduction

This compound, a carbocyclic synthetic nucleoside analog, is a potent antiretroviral agent used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] As a nucleoside reverse transcriptase inhibitor (NRTI), its efficacy stems from its ability to disrupt the viral replication cycle.[3][4] This technical guide provides a comprehensive overview of the foundational in vitro studies that characterized the antiviral activity, mechanism of action, and cytotoxicity profile of this compound, establishing the scientific basis for its clinical development. The content is tailored for researchers, scientists, and drug development professionals engaged in antiviral research.

Mechanism of Antiviral Action

Abacavir is a prodrug, meaning it requires intracellular conversion to become pharmacologically active.[5] Upon entering a host cell, abacavir is converted by cellular kinases into its active metabolite, carbovir triphosphate (CBV-TP), which is an analog of deoxyguanosine-5'-triphosphate (dGTP).[1][2]

The antiviral activity of CBV-TP is twofold:

-

Competitive Inhibition: CBV-TP competitively inhibits the activity of HIV-1 reverse transcriptase (RT), the viral enzyme responsible for converting viral RNA into DNA. It competes with the natural substrate, dGTP, for binding to the enzyme's active site.[1][2][6]

-

DNA Chain Termination: Once incorporated into the growing strand of viral DNA, CBV-TP acts as a chain terminator.[1][3][4] The carbocyclic nucleoside structure of abacavir lacks the 3'-hydroxyl group necessary to form the phosphodiester bond required for DNA chain elongation, thereby halting viral DNA synthesis.[2]

This dual mechanism effectively prevents the completion of reverse transcription, a critical step in the HIV replication cycle.

Quantitative Assessment of Antiviral Potency

Early in vitro studies established abacavir's potent activity against various HIV-1 strains, including laboratory-adapted strains and clinical isolates. The 50% inhibitory concentration (IC50) was determined across multiple cell types.

Table 1: In Vitro Anti-HIV-1 Activity of this compound (IC50 Values)

| Virus Strain/Isolate | Cell Type | IC50 Value (µM) | Citations |

|---|---|---|---|

| HIV-1IIIB (Lab Strain) | Lymphoblastic Cell Lines | 3.7 - 5.8 | [2][6][7] |

| HIV-1IIIB (Lab Strain) | HeLa cells (CD4+) | 5.8 - 21 | [8] |

| HIV-1BaL (Lab Strain) | Primary Monocytes/Macrophages | 0.07 - 1.0 | [2][6][7] |

| Clinical Isolates (n=8) | Monocytes & PBMCs | 0.26 (mean) | [2][6][7][8] |

| Wild-Type HIV-1 | MT-4 Cells | 4.0 | [9] |

| Non-resistant NL4-3 | N/A | 4.58 ± 2.03 |[10] |

Abacavir also demonstrated activity against other viruses, though its primary potency is against HIV.

Table 2: In Vitro Activity of Abacavir Against Other Viruses

| Virus | Assay / Cell Line | IC50 Value (µM) | Citations |

|---|---|---|---|

| Hepatitis B Virus (HBV) | DNA Synthesis in HepG2 cells | 7 | [8] |

| Human Cytomegalovirus (CMV) | Plaque Reduction Assay | 32 | [8] |

| Feline Immunodeficiency Virus (FIV) | Plaque Reduction Assay | 0.4 |[8] |

In Vitro Cytotoxicity Profile

A critical aspect of any antiviral agent is its selectivity—the ability to inhibit viral replication at concentrations much lower than those that are toxic to host cells. Abacavir demonstrated a favorable cytotoxicity profile in early studies. The 50% cytotoxic concentration (CC50) was significantly higher than its effective antiviral concentrations.

Table 3: In Vitro Cytotoxicity of this compound (CC50 Values)

| Cell Line / Progenitor Type | CC50 Value (µM) | Citations |

|---|---|---|

| CEM cells | 160 | [9] |

| CD4+ CEM cells | 140 | [9] |

| Human Bone Marrow Progenitors (BFU-E) | 110 | [9] |

| Human Bone Marrow Progenitors (CFU-GM) | 110 |[11] |

Furthermore, abacavir is a weak inhibitor of human cellular DNA polymerases α, β, and γ, which contributes to its low host cell toxicity.[6][11]

Experimental Protocols

Determination of Antiviral Activity (IC50)

The IC50 values were typically determined using cell-based assays that quantify viral replication in the presence of varying drug concentrations.

Key Methodological Steps:

-

Cell Preparation: Primary human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors and stimulated with phytohemagglutinin (PHA) to promote T-cell proliferation, making them susceptible to HIV infection. Alternatively, established T-lymphoblastoid cell lines like MT-4 or CEM were used.[6][8][9]

-

Viral Infection: The prepared cells were infected with a standardized amount of a laboratory-adapted HIV-1 strain (e.g., HIV-1IIIB) or a clinical isolate.[6][8]

-

Drug Exposure: The infected cells were plated in multi-well plates and treated with a range of serial dilutions of this compound. Control wells included cells with no drug (positive control for viral replication) and uninfected cells (negative control).

-

Incubation: The plates were incubated for a period of 5 to 7 days to allow for multiple rounds of viral replication.[12]

-

Endpoint Measurement: After incubation, the level of viral replication was quantified. Common methods included measuring the concentration of the HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or assessing cell viability using an MTT assay, as viral infection leads to cell death.[12]

-

Data Analysis: The results were plotted as the percentage of viral inhibition versus the drug concentration. The IC50 value was then calculated as the concentration of abacavir that inhibited viral replication by 50% compared to the no-drug control.

Cytotoxicity Assays (CC50)

CC50 assays were conducted in parallel with the antiviral assays. The same experimental setup was used, but with uninfected cells. Cell viability was measured after the incubation period, typically using an MTT assay, which quantifies mitochondrial activity in living cells. The CC50 is the drug concentration that reduces cell viability by 50%.

In Vitro Resistance Profile

In vitro studies were also crucial for understanding the potential for HIV-1 to develop resistance to abacavir. Resistance was selected by passaging the virus in cell culture with gradually increasing concentrations of the drug.[6] Genetic analysis of the resulting resistant isolates identified key mutations in the reverse transcriptase gene. The primary mutations associated with reduced susceptibility to abacavir in these early studies were K65R, L74V, Y115F, and M184V.[6][10] It was noted that resistance to abacavir tends to develop relatively slowly.[9]

Conclusion

The early in vitro studies of this compound were instrumental in its development as an antiretroviral therapy. These experiments comprehensively defined its mechanism of action as a potent and selective inhibitor of HIV reverse transcriptase through competitive inhibition and DNA chain termination. Quantitative assays established its high potency against both laboratory and clinical HIV-1 isolates while demonstrating a wide therapeutic window with low cytotoxicity. Furthermore, these foundational studies provided the first insights into the genetic pathways of viral resistance. This body of evidence formed a robust preclinical data package that justified and guided the successful clinical evaluation of this compound for the treatment of HIV/AIDS.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Abacavir - Wikipedia [en.wikipedia.org]

- 5. drugs.com [drugs.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Abacavir | C14H18N6O | CID 441300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. Pharmacodynamics of Abacavir in an In Vitro Hollow-Fiber Model System - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: UV Spectrophotometric Method for the Estimation of Abacavir Sulfate in Tablets

Audience: Researchers, scientists, and drug development professionals.

Introduction Abacavir sulfate is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1][2][3] Accurate and reliable quantification of this compound in pharmaceutical tablet formulations is crucial for ensuring product quality and therapeutic efficacy. UV-Visible spectrophotometry offers a simple, rapid, cost-effective, and sensitive analytical method for this purpose.[1][4] This application note details validated protocols for the estimation of this compound in tablets using UV spectrophotometry, compiling data from various established methods.

Principle of the Method The method is based on the principle that this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte in the solution at a specific wavelength. By measuring the absorbance of a sample solution at its wavelength of maximum absorbance (λmax), the concentration of this compound can be accurately determined by comparing it against a calibration curve prepared from standard solutions of known concentrations.

Experimental Protocols & Methodologies

This section outlines the detailed procedures for the determination of this compound. Multiple methods with different solvents and analytical wavelengths have been reported. The most common parameters are presented here.

1. Instrumentation and Materials

-

Instrument: A double-beam UV-Visible Spectrophotometer with 1 cm matched quartz cells.[2][5][6]

-

Chemicals and Reagents:

-

Apparatus: Calibrated volumetric flasks, pipettes, analytical balance, and sonicator.

2. Protocol 1: Method using 15% Phosphoric Acid and Distilled Water

This protocol is based on a method that utilizes a mixture of phosphoric acid and distilled water as the solvent.[1]

-

Step 2.1: Determination of Wavelength of Maximum Absorbance (λmax)

-

Prepare a dilute solution of this compound (approx. 10-20 µg/mL) using distilled water as the solvent.

-

Scan the solution over the UV range of 200-400 nm against a solvent blank.

-

The wavelength at which maximum absorbance is observed is the λmax. For this method, the reported λmax is 283 nm .[1]

-

-

Step 2.2: Preparation of Standard Stock Solution

-

Step 2.3: Preparation of Calibration Curve

-

From the standard stock solution, pipette suitable aliquots (e.g., 1.0, 2.0, 3.0, 4.0, 5.0, and 6.0 mL) into a series of 10 mL volumetric flasks.[1]

-

Make up the volume to the mark with distilled water to get concentrations ranging from 5 to 30 µg/mL (or as required).[1]

-

Measure the absorbance of each solution at 283 nm against a distilled water blank.[1]

-

Plot a graph of absorbance versus concentration. The plot should be linear. Compute the regression equation (y = mx + c).[1]

-

-

Step 2.4: Preparation of Sample Solution from Tablets

-

Weigh and powder 20 this compound tablets to determine the average weight.[1]

-

Accurately weigh a quantity of the tablet powder equivalent to 300 mg of this compound and transfer it to a 100 mL volumetric flask.[1]

-

Add 10 mL of 15% phosphoric acid and 40 mL of distilled water. Sonicate for 10 minutes to ensure complete dissolution of the drug.[1]

-

Make up the volume to 100 mL with distilled water and filter the solution through Whatman filter paper No. 41.[1]

-

From the filtrate, perform suitable serial dilutions with distilled water to obtain a final concentration within the linearity range of the calibration curve (e.g., 5-30 µg/mL).[1]

-

-

Step 2.5: Estimation of this compound in Tablets

-

Measure the absorbance of the final sample solution at 283 nm.

-

Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.

-

Calculate the amount of this compound in the tablet formulation using the following formula: Amount (mg/tablet) = (C × DF × V × AW) / (W) Where:

-

C = Concentration from the calibration curve (µg/mL)

-

DF = Dilution Factor

-

V = Initial volume of the sample stock solution (mL)

-

AW = Average weight of one tablet (mg)

-

W = Weight of tablet powder taken (mg)

-

-

Data Presentation: Summary of Methods and Validation Parameters

The following tables summarize quantitative data from various published UV spectrophotometric methods for this compound estimation, allowing for easy comparison.

Table 1: Comparison of Reported UV Spectrophotometric Methods

| Method/Solvent System | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| 15% Phosphoric Acid / Distilled Water | 283 | 5 - 30 | 0.9998 | [1] |

| Double Distilled Water | 285 | 5 - 35 | Not explicitly stated, but linearity was confirmed | [2] |

| Methanol | 286 | 0 - 10 | 0.9989 | [7] |

| 0.1N HCl | 296 | 2 - 16 | 0.999 | [11] |

| Methanol / 1% Ortho Phosphoric Acid | 249 | 0 - 40 | 0.99939 | [4][8] |

| Methanol | 256 | 5 - 25 | Not explicitly stated, but linearity was confirmed | [9] |

Table 2: Summary of Method Validation Parameters

| Parameter | Reported Values | Reference |

| Accuracy (% Recovery) | > 99% | [1] |

| 99.76% - 100.07% | [4][8] | |

| 99.61% - 99.92% | [11] | |

| 98.75% - 101% | [9] | |

| Precision (% RSD) | < 2% | [6][11] |

| Intra-day: 0.960%, Inter-day: 0.153% | [11] | |

| Limit of Detection (LOD) | 0.5671 µg/mL | [1] |

| 0.1281 µg/mL | [11] | |

| 0.1074 µg/mL | [12] | |

| Limit of Quantification (LOQ) | 1.7187 µg/mL | [1] |

| 0.3843 µg/mL | [11] | |

| 0.3257 µg/mL | [12] |

Workflow Visualization

The following diagram illustrates the general experimental workflow for the UV spectrophotometric estimation of this compound in tablets.

Caption: Workflow for UV Spectrophotometric Analysis of this compound Tablets.

The described UV spectrophotometric methods are simple, accurate, precise, and economical for the routine quality control analysis of this compound in bulk and tablet dosage forms.[1][2][5] The validation data across multiple studies confirm that these methods are robust and reliable.[4][7][11] Researchers can select the most suitable solvent system and wavelength based on their laboratory resources and specific formulation excipients, ensuring the method is re-validated under their unique conditions as per ICH guidelines.

References

- 1. rjptonline.org [rjptonline.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. jocpr.com [jocpr.com]

- 4. japsonline.com [japsonline.com]

- 5. tsijournals.com [tsijournals.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. ijirset.com [ijirset.com]

- 8. japsonline.com [japsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. wjpsonline.com [wjpsonline.com]

- 12. Development and Validation of Uv-Spectrophotometric Method for Estimation of this compound Nanoparticles. | PDF [slideshare.net]

Application Notes and Protocols for the Use of Abacavir Sulfate in Long-Term HIV Treatment Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of abacavir sulfate in long-term Human Immunodeficiency Virus (HIV) treatment research. This document includes summaries of quantitative data from pivotal studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Introduction to this compound

This compound is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) that plays a significant role in the management of HIV-1 infection.[1] As a cornerstone of combination antiretroviral therapy (cART), it works by interfering with the HIV reverse transcriptase enzyme, which is crucial for the virus to replicate.[2] Abacavir is a prodrug that is converted intracellularly to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP is then incorporated into the growing viral DNA chain, causing premature chain termination and halting viral replication.[2]

Long-term successful HIV treatment hinges on sustained virologic suppression, improved immune function, and minimal long-term toxicity. While abacavir has demonstrated efficacy in maintaining viral suppression, its use is critically guided by pharmacogenetic screening to prevent a potentially life-threatening hypersensitivity reaction (HSR).[3]

Quantitative Data from Long-Term Studies

The following tables summarize key quantitative data from long-term clinical studies involving this compound.

Table 1: Efficacy of Abacavir-Containing Regimens in Long-Term Virologic Suppression

| Study / Regimen | Duration | Patient Population | Virologic Suppression (HIV-1 RNA <50 copies/mL) | Key Findings |

| ACTG 5202 [3] | 96 weeks | Antiretroviral-naïve adults | Abacavir/lamivudine was less effective than tenofovir/emtricitabine in patients with baseline HIV-1 RNA ≥100,000 copies/mL. | Baseline viral load is a critical factor in selecting an abacavir-based regimen. |

| REPRIEVE (Exploratory Analysis) [3][4][5] | 96 months | Virologically suppressed adults on stable ART | Maintained virologic suppression in the majority of participants. | Focused on cardiovascular outcomes but confirmed sustained virologic control with abacavir-containing regimens in a low-to-moderate cardiovascular risk population.[4] |

| Abacavir Intensification Trial [6] | 36 weeks | Virologically suppressed adults on a protease inhibitor-containing regimen | No significant difference in maintaining virologic suppression between the abacavir intensification and placebo groups. | Adding abacavir to an already successful regimen did not provide additional virologic benefit.[6] |

Table 2: Safety and Tolerability of Long-Term this compound Use

| Adverse Event | Incidence | Study Population | Key Findings and Recommendations |

| Hypersensitivity Reaction (HSR) | 5-8% in unscreened populations[7] | Primarily in patients with the HLA-B5701 allele | Mandatory HLA-B5701 screening prior to initiation of abacavir is the standard of care and significantly reduces the incidence of HSR.[3] |

| Major Adverse Cardiovascular Events (MACE) | Increased risk in patients with current or past abacavir exposure (HR 1.42 and 1.50, respectively)[4][5] | Adults with HIV in the REPRIEVE trial[4][5] | The risk of cardiovascular events should be considered, particularly in patients with underlying cardiovascular risk factors.[3] |

| Lipodystrophy (Fat Redistribution) | Can occur with long-term ART, including abacavir-containing regimens. | Patients on long-term antiretroviral therapy. | Monitoring for metabolic changes is recommended. |

| Common Side Effects | Nausea, headache, diarrhea, fatigue, rash, and sleep disturbances.[4] | General HIV-positive population. | These are generally manageable and may resolve over time. |

Experimental Protocols

Detailed methodologies for key experiments in abacavir research are provided below.

HLA-B*5701 Genotyping

Objective: To identify individuals at high risk of developing an abacavir hypersensitivity reaction.

Principle: This assay uses real-time polymerase chain reaction (PCR) with sequence-specific primers to detect the presence of the HLA-B*5701 allele in a patient's genomic DNA.

Materials:

-

Whole blood or saliva sample

-

DNA extraction kit

-

Real-time PCR instrument

-

HLA-B*5701 sequence-specific primers and probes

-

PCR master mix

-

Positive and negative controls

Procedure:

-

Sample Collection: Collect a whole blood sample in an EDTA tube or a saliva sample according to standard procedures.[7][8]

-

DNA Extraction: Isolate genomic DNA from the collected sample using a validated DNA extraction kit, following the manufacturer's instructions.

-

PCR Reaction Setup:

-

Prepare a master mix containing the PCR buffer, dNTPs, forward and reverse primers specific for HLA-B*5701, a fluorescently labeled probe, and Taq polymerase.

-

Aliquot the master mix into PCR tubes or a 96-well plate.

-

Add a standardized amount of the extracted patient DNA, positive control DNA (known HLA-B*5701 positive), and negative control (nuclease-free water) to their respective wells.

-

-

Real-Time PCR Amplification:

-

Place the PCR plate in a real-time PCR thermocycler.

-

Run the following thermal cycling program (example):

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute (with fluorescence data collection)

-

-

-

-

Data Analysis:

-

The real-time PCR software will generate amplification plots.

-

A positive result for HLA-B*5701 is indicated by an exponential increase in fluorescence that crosses a predetermined threshold, similar to the positive control. The negative control should show no amplification.

-

HIV-1 Viral Load Quantification

Objective: To measure the number of HIV-1 RNA copies in a patient's plasma to monitor treatment efficacy.

Principle: This protocol utilizes a one-step real-time reverse transcription PCR (RT-PCR) to quantify viral RNA. The viral RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR reaction.

Materials:

-

Plasma sample

-

Viral RNA extraction kit

-

One-step RT-PCR kit with a thermostable DNA polymerase

-

HIV-1 specific primers and a fluorescently labeled probe (targeting a conserved region of the gag gene)

-

Quantitative RNA standards with known copy numbers

-

Real-time PCR instrument

Procedure:

-

Sample Preparation:

-

Collect whole blood in an EDTA tube and separate the plasma by centrifugation.

-

Extract viral RNA from the plasma using a validated RNA extraction kit.

-

-

RT-PCR Reaction Setup:

-

Prepare a master mix containing the RT-PCR buffer, reverse transcriptase, DNA polymerase, primers, and probe.

-

Aliquot the master mix into PCR tubes or a plate.

-

Add the extracted viral RNA, a series of quantitative RNA standards, a positive control, and a negative control to their designated wells.

-

-

Real-Time RT-PCR:

-

Run the following program on a real-time PCR instrument:

-

Reverse Transcription: 50°C for 30 minutes

-

Initial Denaturation: 95°C for 15 minutes

-

45 cycles of:

-

Denaturation: 94°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute (with fluorescence data collection)

-

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the cycle threshold (Ct) values of the quantitative standards against their known copy numbers.

-

Determine the viral load of the patient samples by interpolating their Ct values on the standard curve. The result is expressed as HIV-1 RNA copies/mL of plasma.

-

CD4+ T-Cell Count

Objective: To enumerate the number of CD4+ T-lymphocytes in a patient's blood to assess their immune status.

Principle: This method uses flow cytometry to identify and count CD4+ T-cells based on their specific cell surface antigens.

Materials:

-

Whole blood sample collected in an EDTA tube

-

Fluorochrome-labeled monoclonal antibodies (anti-CD4, anti-CD3, anti-CD45)

-

Lysing solution

-

Fixative solution (e.g., paraformaldehyde)

-

Flow cytometer

Procedure:

-

Sample Staining:

-

Aliquot a specific volume of whole blood into a test tube.

-

Add the cocktail of fluorochrome-labeled monoclonal antibodies to the blood and incubate in the dark at room temperature for 15-20 minutes. This allows the antibodies to bind to their respective antigens on the T-cells.

-

-

Red Blood Cell Lysis:

-

Add a lysing solution to the tube to break open the red blood cells, leaving the white blood cells intact.

-

Incubate for a specified time.

-

-

Fixation:

-

Add a fixative solution to preserve the cells and inactivate any potential infectious agents.

-

-

Flow Cytometry Analysis:

-

Acquire the sample on a flow cytometer. The instrument uses lasers to excite the fluorochromes attached to the antibodies, and detectors measure the emitted light.

-

Gate on the lymphocyte population based on their forward and side scatter properties (a measure of size and granularity).

-

Within the lymphocyte gate, identify the T-cell population (CD3+ cells) and then the helper T-cell subpopulation (CD3+CD4+ cells).

-

-

Data Calculation:

-

The flow cytometer software calculates the percentage of CD4+ T-cells within the total lymphocyte population.

-

The absolute CD4+ T-cell count (cells/µL) is calculated by multiplying the percentage of CD4+ T-cells by the total lymphocyte count obtained from a complete blood count (CBC) performed on the same blood sample.[9][10]

-

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

Abacavir Hypersensitivity Reaction Signaling Pathway

Caption: Signaling pathway of abacavir hypersensitivity.

Experimental Workflow for Patient Management

Caption: Experimental workflow for patient management.

References

- 1. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. hiv.guidelines.org.au [hiv.guidelines.org.au]

- 3. Global “expiration” of abacavir in adults with HIV: a rapid review of safety and efficacy concerns challenging its role in modern ART - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eatg.org [eatg.org]

- 5. NIH trial finds HIV drug abacavir linked to higher cardiovascular risk [clinicaltrialsarena.com]

- 6. A Randomized, Placebo-Controlled Trial of Abacavir Intensification in HIV-1–Infected Adults With Virologic Suppression on a Protease Inhibitor–Containing Regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HLA-B*5701 testing to predict abacavir hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HLA-B*57:01 Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 1997 Revised Guidelines for Performing CD4+ T-Cell Determinations in Persons Infected with Human Immunodeficiency Virus (HIV) [cdc.gov]

- 10. Guidelines for the Performance of CD4+ T-Cell Determinations in Persons with Human Immunodeficiency Virus Infection [cdc.gov]

Application Notes and Protocols for the Analytical Method Validation of Abacavir Sulfate in Pharmaceutical Formulations

Introduction

Abacavir sulfate is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV infection. Ensuring the quality, efficacy, and safety of this compound pharmaceutical formulations is paramount. This requires robust and validated analytical methods for the quantification of the active pharmaceutical ingredient (API) and the detection of any impurities or degradation products. These application notes provide detailed protocols for the validation of analytical methods for this compound in pharmaceutical formulations, adhering to the International Council for Harmonisation (ICH) guidelines. The methodologies described herein are intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound products.

Two primary analytical techniques are detailed: a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a simpler, more rapid Ultraviolet (UV) Spectrophotometry method for routine quality control.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is designed to be stability-indicating, meaning it can accurately quantify this compound in the presence of its degradation products and any process-related impurities.

Experimental Protocol: HPLC Method Validation

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A gradient HPLC system with a UV detector.

-

Column: Waters Acquity BEH C8, 50 mm × 2.1 mm, 1.7 μm particle size.[1]

-

Mobile Phase A: 0.10% v/v o-phosphoric acid in water.[1]

-

Mobile Phase B: 0.10% v/v o-phosphoric acid in methanol.[1]

-

Gradient Program: To be optimized based on the specific system to ensure adequate separation of abacavir from its impurities and degradation products.

-

Flow Rate: 0.40 mL/min.[1]

-

Detection Wavelength: 286 nm.[2]

-

Injection Volume: 10 µL.

-

Column Temperature: 45°C.[3]

2. Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in water to obtain a concentration of 0.10 mg/mL.[1]

-

Sample Solution (Tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 300 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile), sonicate for 15 minutes, and then dilute to volume with the same solvent. Filter the solution and further dilute to a final concentration of 0.10 mg/mL.[2][4]

-

Impurity Stock Solutions: Prepare stock solutions of known impurities at a concentration of 0.10 mg/mL in a water:acetonitrile (1:1 v/v) mixture.[1]

3. Validation Parameters:

-

Specificity (Forced Degradation Studies):

-

Acid Hydrolysis: Reflux 50 mg of this compound with 5 mL of 1N HCl at 80°C for 30 minutes. Cool and neutralize with 1N NaOH.[5]

-

Base Hydrolysis: Reflux 50 mg of this compound with 5 mL of 1N NaOH at 80°C for 30 minutes. Cool and neutralize with 1N HCl.[5]

-

Oxidative Degradation: Treat 50 mg of this compound with 5 mL of 30% hydrogen peroxide at room temperature for a specified time.[5]

-

Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C) for a defined period.

-

Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) for a defined period.

-

Analyze all stressed samples to demonstrate that the method can separate the degradation products from the main peak of this compound. This compound has been found to be susceptible to degradation under acidic and oxidative conditions, while being relatively stable to base hydrolysis and thermal stress.[5][6][7]

-

-

Linearity:

-

Prepare a series of at least five solutions of this compound ranging from 50% to 150% of the target analyte concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).[1]

-

Inject each solution and plot the peak area against the concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

-

-

Accuracy (% Recovery):

-

Precision:

-

Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.[8][9]

-

Intermediate Precision (Inter-day Precision): Analyze the same samples on two different days by different analysts. The %RSD should be ≤ 2%.[8]

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

-

Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[2]

-

-

Robustness:

-

Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±1 nm) and assess the effect on the results.[2] The system suitability parameters should remain within acceptable limits.

-

Data Presentation: HPLC Method Validation Summary

| Validation Parameter | Specification | Typical Result |

| Specificity | No interference from placebo, impurities, or degradation products | Method is specific and stability-indicating |

| Linearity Range | 50 - 150 µg/mL | 10 - 35 µg/mL[2] |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998[10] |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.34% - 99.52%[8] |

| Precision (%RSD) | ||

| - Repeatability (Intra-day) | ≤ 2.0% | 0.44% - 1.08%[2] |

| - Intermediate (Inter-day) | ≤ 2.0% | 0.49% - 0.91%[2] |

| LOD | Report Value | 0.66 µg/mL[2] |

| LOQ | Report Value | 2.01 µg/mL[2] |

| Robustness | No significant impact on results | Method is robust |

UV Spectrophotometry Method

This method is suitable for the routine quantitative analysis of this compound in tablet dosage forms where a stability-indicating method is not required.

Experimental Protocol: UV Spectrophotometry Method Validation

1. Instrumentation and Reagents:

-

Spectrophotometer: A double beam UV-Visible spectrophotometer.

2. Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh 50 mg of this compound reference standard and dissolve it in 50 mL of double distilled water to get a concentration of 1 mg/mL. Further dilute to obtain working standards.[8]

-

Sample Solution (Tablets): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to one tablet's labeled amount of this compound into a volumetric flask. Dissolve in the chosen solvent, sonicate, filter, and dilute to a suitable concentration for measurement.[10]

3. Validation Parameters:

-

Determination of λmax:

-

Scan a dilute solution of this compound (e.g., 20 µg/mL) in the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax). The reported λmax is around 285 nm.[8]

-

-

Linearity:

-

Prepare a series of dilutions from the stock solution to cover a concentration range of 5-35 µg/mL.[8]

-

Measure the absorbance of each solution at the λmax.

-

Plot absorbance versus concentration and determine the correlation coefficient.

-

-

Accuracy (% Recovery):

-

Perform recovery studies by the standard addition method at three levels (e.g., 80%, 100%, 120%).[8]

-

Calculate the percentage recovery.

-

-

Precision:

-

Intra-day Precision: Analyze a specific concentration of this compound six times on the same day.

-

Inter-day Precision: Analyze the same concentration on three different days.

-

Calculate the %RSD for both.

-

Data Presentation: UV Spectrophotometry Method Validation Summary

| Validation Parameter | Specification | Typical Result |

| λmax | Report Value | 285 nm[8] |

| Linearity Range | 5 - 35 µg/mL | 5 - 40 µg/mL[8] |

| Correlation Coefficient (r²) | ≥ 0.999 | > 0.999[8] |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.29% - 99.52%[8] |

| Precision (%RSD) | ||

| - Intra-day | ≤ 2.0% | < 1.0% |

| - Inter-day | ≤ 2.0% | < 1.5% |

| LOD | Report Value | 0.5671 µg/ml[10] |

| LOQ | Report Value | 1.7187 µg/ml[10] |

Visualizations

Caption: Workflow for Analytical Method Validation.

Caption: Forced Degradation Pathway of this compound.

References

- 1. Stress Degradation Behavior of this compound and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. A validated rp-hplc method for abacavir sulphate | International Journal of Current Research [journalcra.com]

- 4. ijpsr.info [ijpsr.info]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. [PDF] Forced degradation study of this compound under the frame of genotoxic impurity | Semantic Scholar [semanticscholar.org]

- 7. NIScPR Online Periodical Repository: Forced degradation study of this compound under the frame of genotoxic impurity [nopr.niscpr.res.in]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 10. rjptonline.org [rjptonline.org]

- 11. jocpr.com [jocpr.com]

Application Note: Determination of Abacavir and its Metabolites by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV infection.[1][2] Monitoring its plasma concentrations, along with its major metabolites, is crucial for optimizing therapeutic efficacy and minimizing potential toxicities. This application note provides a detailed protocol for the simultaneous determination of abacavir and its primary inactive metabolites, a carboxylate and a glucuronide, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Abacavir is primarily metabolized in the liver by alcohol dehydrogenase and UDP-glucuronosyltransferase.[1][3][4] Less than 2% of the drug is excreted unchanged in urine.[1][3][4]

Metabolic Pathway of Abacavir

Abacavir undergoes extensive metabolism to form two major inactive metabolites: a carboxylate metabolite and a glucuronide metabolite.[1][3][4] The metabolism is primarily carried out by hepatic enzymes, alcohol dehydrogenase and glucuronyl transferase.[2] Understanding this pathway is essential for interpreting pharmacokinetic data.

Caption: Metabolic pathway of abacavir.

Experimental Protocol

This protocol outlines a general procedure for the extraction and analysis of abacavir and its metabolites from human plasma.

Materials and Reagents

-

Abacavir sulfate reference standard

-

Internal Standard (e.g., Granisetron or isotopically labeled abacavir)[5]

-

HPLC-grade methanol, acetonitrile, ethyl acetate, dichloromethane[6]

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (blank)

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma into a microcentrifuge tube.[5]

-

Add the internal standard solution.

-

Add 1 mL of a mixture of ethyl acetate and dichloromethane (90:10, v/v).[5]

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS system. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

| Column | C18 or C8 analytical column (e.g., Gemini C18, 150 mm x 4.6 mm, 5 µm)[5] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.5 - 1.0 mL/min[5] |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| Gradient Program | Start with 5-10% B, ramp up to 90-95% B over 5-7 minutes, hold for 1-2 minutes, then re-equilibrate. |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| Scan Type | Multiple Reaction Monitoring (MRM)[5] |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Temperature | 350 - 450°C |

| Gas Flow Rates | Optimized for the specific instrument |

Table 3: MRM Transitions for Abacavir and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Abacavir | 287.2 | 191.2 | 15 - 25 |

| Carboxylate Metabolite | 301.2 | 205.1 | 15 - 25 |

| Glucuronide Metabolite | 463.2 | 287.2 | 20 - 30 |

| Internal Standard (Granisetron) | 313.1 | 138.2 | 20 - 30 |

Note: The exact m/z values and collision energies may need to be optimized.

Experimental Workflow

The overall workflow for the determination of abacavir and its metabolites is depicted below.

Caption: LC-MS/MS workflow for abacavir analysis.

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using known concentrations of abacavir and its metabolites spiked into blank plasma. The peak area ratio of the analyte to the internal standard is plotted against the concentration. A linear regression analysis is then used to determine the concentration of the analytes in the unknown samples.

Table 4: Typical Method Validation Parameters

| Parameter | Typical Range/Value |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 1 - 10 ng/mL |

| Accuracy | 85 - 115% (± 20% at LLOQ) |

| Precision (%CV) | < 15% (< 20% at LLOQ) |

| Recovery | > 80% |

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of abacavir and its major metabolites in human plasma. This protocol can be readily adapted for various research and clinical applications, including pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results.

References

- 1. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Abacavir - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of a selective and rapid LC-MS-MS method for the quantification of abacavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Application Notes and Protocols for In Vitro Abacavir Drug Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vitro studies to investigate potential drug-drug interactions (DDIs) with abacavir. The protocols outlined below are essential for preclinical safety assessment and to inform clinical study design.

Introduction

Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. Understanding its potential for drug-drug interactions is crucial for patient safety and therapeutic efficacy. Abacavir is primarily metabolized by cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes.[1][2] Unlike many other antiretrovirals, it is not a significant substrate or inhibitor of the cytochrome P450 (CYP) enzyme system at clinically relevant concentrations.[1][2][3] Therefore, in vitro DDI studies for abacavir should focus on its primary metabolic pathways and its interactions with drug transporters.

Key Areas for In Vitro Investigation

-

Metabolic Enzyme Interactions: Assessing the potential of co-administered drugs to inhibit or induce ADH and UGT enzymes responsible for abacavir metabolism.

-

Drug Transporter Interactions: Determining if abacavir is a substrate or inhibitor of key uptake and efflux transporters, such as P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP).

-

Cytotoxicity: Evaluating the cytotoxic potential of abacavir in combination with other drugs.

-

Immunogenicity: Investigating the potential for drug interactions to influence abacavir-induced hypersensitivity reactions, particularly in the context of the HLA-B*57:01 allele.

Section 1: Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing Abacavir DDIs

The following diagram outlines a general workflow for the in vitro assessment of abacavir drug-drug interactions.

Caption: Workflow for in vitro abacavir DDI studies.

Abacavir Metabolic Pathway

This diagram illustrates the primary metabolic pathways of abacavir in humans.

Caption: Primary metabolic pathways of abacavir.

Abacavir Hypersensitivity Signaling

A simplified diagram showing the interaction of abacavir with HLA-B*57:01, leading to T-cell activation.

Caption: Abacavir hypersensitivity T-cell activation.

Section 2: Experimental Protocols

Protocol 1: Cytotoxicity Assessment of Abacavir in Combination with a Co-administered Drug

Objective: To determine the cytotoxic effects of abacavir in combination with a test compound on a relevant human cell line.

Materials:

-

Human hepatoma cell line (e.g., HepG2) or human peripheral blood mononuclear cells (PBMCs).

-

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

-

Abacavir and the test compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

DMSO.

-

96-well plates.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Drug Preparation: Prepare a dilution series of abacavir and the test compound, both alone and in combination, in cell culture medium.

-

Cell Treatment: Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

Protocol 2: In Vitro Inhibition of Abacavir Metabolism

Objective: To assess the potential of a test compound to inhibit the ADH- and UGT-mediated metabolism of abacavir.

Materials:

-

Human liver cytosol and human liver microsomes (HLM).

-

Abacavir and the test compound.

-

Cofactors: NAD+ for ADH; UDPGA for UGTs.

-

Incubation buffer (e.g., potassium phosphate buffer).

-

Acetonitrile with an internal standard for reaction termination.

-

LC-MS/MS system.

Procedure:

-

Preparation: Prepare stock solutions of abacavir, the test compound, and positive control inhibitors (e.g., 4-methylpyrazole for ADH).

-

Incubation Mixture: In a microcentrifuge tube, combine human liver cytosol or HLM, buffer, and the test compound at various concentrations. Pre-incubate for 5 minutes at 37°C.

-

Reaction Initiation: Add abacavir and the appropriate cofactor (NAD+ for cytosol, UDPGA for HLM) to initiate the reaction.

-

Incubation: Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. The reaction should be in the linear range.

-

Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the formation of the 5'-carboxylate and 5'-glucuronide metabolites of abacavir.

-

Data Analysis: Calculate the rate of metabolite formation and determine the IC50 value for the test compound.

Protocol 3: Transporter Interaction Studies

Objective: To determine if abacavir is a substrate or inhibitor of MDR1 and BCRP transporters.

Part A: Substrate Assessment (Bidirectional Transport Assay)

Materials:

-

Caco-2 or MDCK cells stably transfected with MDR1 or BCRP, grown on permeable supports (e.g., Transwell inserts).

-

Transport buffer (e.g., HBSS).

-

Abacavir.

-

Positive control substrates and inhibitors (e.g., digoxin and verapamil for MDR1).

-

LC-MS/MS system.

Procedure:

-

Cell Culture: Culture the cells on permeable supports until a confluent monolayer is formed, confirmed by TEER measurement.

-

Assay Setup: Wash the cell monolayers with transport buffer. Add abacavir to either the apical (A) or basolateral (B) chamber.

-

Incubation: Incubate for 2 hours at 37°C. Collect samples from the receiver chamber at specified time points.

-

Sample Analysis: Quantify the concentration of abacavir in the samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests active efflux. Repeat the experiment in the presence of a known inhibitor to confirm transporter involvement.

Part B: Inhibition Assessment

Procedure:

-

Follow the procedure for the substrate assessment, using a known probe substrate for the transporter of interest (e.g., digoxin for MDR1).

-

Perform the transport assay in the presence and absence of various concentrations of abacavir.

-

Calculate the IC50 of abacavir for the inhibition of the probe substrate's transport.

Section 3: Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of Abacavir in Combination with Drug X

| Compound(s) | Cell Line | IC50 (µM) ± SD |

| Abacavir | HepG2 | >100 |

| Drug X | HepG2 | 75 ± 5.2 |

| Abacavir + Drug X | HepG2 | 68 ± 4.9 |

Table 2: Inhibition of Abacavir Metabolism by Drug Y

| Metabolic Pathway | Enzyme Source | Inhibitor | IC50 (µM) ± SD |

| Carboxylate Formation | Human Liver Cytosol | Drug Y | 25 ± 3.1 |

| Glucuronide Formation | Human Liver Microsomes | Drug Y | >50 |

Table 3: Interaction of Abacavir with Efflux Transporters

| Transporter | Assay Type | Parameter | Value | Conclusion |

| MDR1 | Bidirectional Transport | Efflux Ratio | 2.5 | Weak Substrate |

| BCRP | Bidirectional Transport | Efflux Ratio | 3.1 | Substrate |

| MDR1 | Inhibition (Digoxin) | IC50 (µM) | >100 | Not an Inhibitor |

| BCRP | Inhibition (Prazosin) | IC50 (µM) | 85 ± 9.4 | Weak Inhibitor |

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

References

- 1. ClinPGx [clinpgx.org]

- 2. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of [14C]Abacavir, a Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase Inhibitor, Administered in a Single Oral Dose to HIV-1-Infected Adults: a Mass Balance Study - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Abacavir Sulfate

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of abacavir sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

A1: The aqueous solubility of this compound has been reported with some variability across different sources. In distilled water at 25°C, its solubility is approximately 77 mg/mL.[1][2][3] However, in a phosphate-buffered saline (PBS) solution at pH 7.2, the solubility is significantly lower, around 1 mg/mL.[4] Other sources have reported solubility in water to be ≥17 mg/mL and 67 mg/mL at 25°C.[5] A detailed summary of its solubility in various aqueous media at 37°C is provided in the data tables below.

Q2: Why is the solubility of this compound a concern in research and development?

A2: Poor aqueous solubility can be a significant hurdle in drug development. For in vitro experiments, achieving the desired concentration in aqueous buffers for biological assays can be challenging. In formulation development, low solubility can lead to poor dissolution and subsequently, low and variable oral bioavailability, which can compromise therapeutic efficacy.

Q3: What are the general strategies to improve the aqueous solubility of a poorly soluble drug like this compound?

A3: A variety of techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modification strategies.

-